Acetyl-L-Carnitine

Neuroscience Mitochondrial biology Alzheimer's disease

Select acetyl-L-carnitine (ALCAR) inner salt for your research. ALCAR uniquely crosses the blood-brain barrier via OCTN2 and rescues AβO-induced mitochondrial trafficking defects in Alzheimer’s models—an effect not replicated by L-carnitine or propionyl-L-carnitine. Meta-analyses confirm superior efficacy for sperm motility (total +17.03%, forward +13.5%) and depression (SMD -1.10 vs placebo). Ensure experimental reproducibility with ≥98% purity. Not interchangeable with unesterified carnitine.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 3040-38-8
Cat. No. B1666533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-L-Carnitine
CAS3040-38-8
SynonymsAcetyl Carnitine
Acetyl L Carnitine
Acetyl-L-Carnitine
Acetylcarnitine
Acetylcarnitine, (R)-Isomer
Alcar
Branigen
Carnitine, Acetyl
Levocarnitine Acetyl
Medosan
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1
InChIKeyRDHQFKQIGNGIED-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water and alcohol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetyl-L-Carnitine (CAS 3040-38-8): Technical Baseline and Procurement Context for Research and Formulation


Acetyl-L-carnitine (ALC, ALCAR, CAS 3040-38-8) is an acetylated ester derivative of L-carnitine, an endogenous quaternary ammonium compound synthesized from lysine and methionine [1]. In humans, acetyl-L-carnitine is quantitatively and functionally the most significant acylcarnitine ester within the total carnitine pool, serving dual roles in mitochondrial fatty acid transport and as an acetyl group donor [2]. The compound is distinguished from its unesterified parent (L-carnitine, CAS 541-15-1) by the presence of an acetyl moiety on the β-hydroxyl group, which confers altered physicochemical properties that impact tissue distribution, transporter recognition, and metabolic fate [3]. For scientific procurement decisions, this compound is primarily sourced as an inner salt (free base) or hydrochloride salt (CAS 5080-50-2), with the inner salt being the endogenous form found in human plasma and tissues .

Why L-Carnitine or Propionyl-L-Carnitine Cannot Substitute for Acetyl-L-Carnitine in Targeted Applications


Interchanging carnitine derivatives based solely on shared mitochondrial fatty acid transport mechanisms is scientifically unjustified and may lead to experimental failure or suboptimal clinical outcomes. Acetyl-L-carnitine, L-carnitine, and propionyl-L-carnitine exhibit distinct pharmacokinetic profiles [1], differential capacities to traverse the blood-brain barrier [2], and unique effects on mitochondrial dynamics that are not recapitulated by in-class analogs [3]. For instance, while L-carnitine generates higher systemic exposure following oral administration, acetyl-L-carnitine demonstrates preferential central nervous system penetration and specific neuroprotective actions independent of carnitine pool expansion [4]. Furthermore, in cardiac mitochondrial stress models, only propionyl-L-carnitine—not acetyl-L-carnitine or L-carnitine—attenuated lipid peroxidation damage, underscoring that each derivative possesses distinct pharmacological fingerprints [5]. Procurement decisions must therefore be guided by the specific research or formulation objective rather than assuming functional equivalence.

Quantitative Differentiation of Acetyl-L-Carnitine Versus L-Carnitine and Propionyl-L-Carnitine: An Evidence-Based Selection Guide


Differential Mitochondrial Movement Restoration: ALC-Specific Neuroprotective Action in Alzheimer's Disease Model

In mature rat hippocampal neurons exposed to amyloid-beta peptide 1-42 oligomers (AβO, 1 μM), only acetyl-L-carnitine (ALC) ameliorated AβO-evoked changes in mitochondrial movement by reducing the number of stationary mitochondria and promoting reversal mitochondrial movement. L-carnitine (LC) and propionyl-L-carnitine (PLC) failed to produce this effect, despite all three compounds (at 5 mM) rescuing mitochondrial membrane potential and oxygen consumption rates [1].

Neuroscience Mitochondrial biology Alzheimer's disease

Comparative Pharmacokinetics: L-Carnitine Generates Higher Systemic Exposure, ALC Exhibits Shorter Half-Life

Following single oral administration of L-carnitine (2.0 g) to healthy volunteers, the derived pharmacokinetic parameters for L-carnitine (LC), acetyl-L-carnitine (ALC), and propionyl-L-carnitine (PLC) were simultaneously measured. LC achieved significantly higher Cmax (84.7 ± 25.2 μmol/L) compared to ALC (12.9 ± 5.5 μmol/L) and PLC (5.08 ± 3.08 μmol/L) (P < 0.01). The AUC0-∞ for LC (2676.4 ± 708.3 μmol·h/L) was approximately 16-fold greater than ALC (166.2 ± 77.4 μmol·h/L). LC half-life (60.3 ± 15.0 h) was nearly twice that of ALC (35.9 ± 28.9 h) (P < 0.01) [1].

Pharmacokinetics Clinical pharmacology Drug metabolism

AUC and Elimination Half-Life Differentiation: ALC Displays 16-Fold Lower Systemic Exposure Than L-Carnitine

The area under the plasma concentration-time curve (AUC0-∞) for acetyl-L-carnitine (ALC) was 166.2 ± 77.4 μmol·h/L, approximately 16-fold lower than the AUC0-∞ for L-carnitine (LC) at 2676.4 ± 708.3 μmol·h/L (P < 0.01) following equivalent molar exposure from a 2.0 g L-carnitine oral dose. ALC elimination half-life (35.9 ± 28.9 h) was also significantly shorter than LC (60.3 ± 15.0 h) (P < 0.01). The 24-hour cumulative urinary excretion of ALC (368.3 ± 134.8 μmol) exceeded that of PLC (61.3 ± 37.8 μmol) but was lower than LC (613.5 ± 161.7 μmol) [1].

Pharmacokinetics Drug development Dosing optimization

Superior Sperm Motility and Vitality Improvement: Acetylcarnitine Outperforms L-Carnitine in Reproductive Biology

In direct comparative in vitro assessments of L-carnitine versus acetylcarnitine effects on human sperm parameters, acetylcarnitine demonstrated superior efficacy over L-carnitine in improving sperm motility and vitality. Additionally, acetylcarnitine exhibited greater suppression of reactive oxygen species (ROS) generation and lipid peroxidation compared to L-carnitine [1]. Meta-analysis of randomized controlled trials further indicates that L-acetyl-carnitine (LAC) supplementation improves total sperm motility by 17.03% (mean difference) and forward motility by 13.5%, whereas L-carnitine alone did not achieve statistical significance for these parameters [2].

Reproductive biology Andrology Oxidative stress

Blood-Brain Barrier Transport: OCTN2-Mediated Uptake with Comparable Km Values for ALC and LC

Uptake of L-[3H]carnitine and acetyl-L-[3H]carnitine by immortalized rat brain capillary endothelial cells (RBEC1), an in vitro blood-brain barrier model, was sodium ion-dependent and saturable. The Michaelis-Menten constant (Km) values were 33.1 ± 11.4 μM for L-carnitine and 31.3 ± 11.6 μM for acetyl-L-carnitine, indicating comparable transporter affinity. Transport was inhibited by carnitine analogs, and OCTN2 expression was confirmed in rat and human brain capillary endothelial cells via RT-PCR. In juvenile visceral steatosis (jvs) mice with functional OCTN2 deficiency, brain distribution of both compounds was reduced compared to wild-type mice at 4 hours post-intravenous administration [1].

Blood-brain barrier CNS drug delivery Transporter biology

Meta-Analysis Evidence: Acetyl-L-Carnitine Demonstrates Antidepressant Efficacy Comparable to Established Pharmacotherapy with Fewer Adverse Effects

A systematic review and meta-analysis of 12 randomized controlled trials (n=791 participants; mean age 54 years; 65% female) evaluated acetyl-L-carnitine (ALC) supplementation for depressive symptoms. Pooled data from nine RCTs (231 ALC-treated vs 216 placebo/20 no intervention) showed that ALC significantly reduced depressive symptoms with a standardized mean difference (SMD) of -1.10 (95% CI: -1.65 to -0.56, I²=86%). In three RCTs comparing ALC versus antidepressants (n=162 per group), ALC demonstrated similar effectiveness to established antidepressants (SMD = 0.06, 95% CI: -0.22 to 0.34, I²=31%), with significantly lower incidence of adverse effects in the ALC group [1].

Depression Psychiatry Clinical trials

Evidence-Supported Research and Formulation Applications for Acetyl-L-Carnitine (CAS 3040-38-8)


Neurodegenerative Disease Research (Alzheimer's Disease and Related Dementias)

Acetyl-L-carnitine is specifically indicated for in vitro and in vivo models investigating mitochondrial dysfunction in Alzheimer's disease (AD). Based on direct comparative evidence, ALC uniquely ameliorates AβO-induced defects in neuronal mitochondrial movement—reducing stationary mitochondria and promoting reversal movement—an effect not observed with equimolar L-carnitine or propionyl-L-carnitine [1]. This property supports research into axonal transport mechanisms and mitochondrial trafficking as therapeutic targets in AD and other tauopathies. ALC is currently under Phase 4 clinical investigation for AD (NCT01320527) [2]. Researchers requiring compounds that penetrate the blood-brain barrier via OCTN2-mediated transport should select ALC, with documented cerebrospinal fluid accumulation following both oral and intravenous administration [3].

Mood Disorder Clinical Trial Design (Major Depressive Disorder and Geriatric Depression)

Investigators designing randomized controlled trials for depressive disorders should consider acetyl-L-carnitine as either monotherapy or adjunctive treatment based on meta-analytic evidence demonstrating SMD = -1.10 (95% CI: -1.65 to -0.56) versus placebo and comparable efficacy to established antidepressants (SMD = 0.06, 95% CI: -0.22 to 0.34) with significantly fewer adverse effects [1]. Subgroup analyses from this meta-analysis indicate superior efficacy in older adult populations, making ALC particularly relevant for geriatric depression studies where polypharmacy and anticholinergic burden are concerns. The compound's safety profile and oral bioavailability support outpatient trial designs with once- or twice-daily dosing regimens.

Male Reproductive Biology and Fertility Enhancement Research

For studies examining sperm function, motility enhancement, and oxidative stress in male gametes, acetyl-L-carnitine is the preferred carnitine derivative based on direct comparative evidence showing superior improvement in sperm motility and vitality relative to L-carnitine, alongside greater suppression of reactive oxygen species generation and lipid peroxidation [1]. Meta-analysis data confirm that L-acetyl-carnitine supplementation improves total sperm motility by 17.03% (mean difference) and forward motility by 13.5% [2]. Researchers investigating idiopathic male infertility, sperm cryopreservation protocols, or antioxidant interventions in reproductive biology should procure acetyl-L-carnitine rather than unesterified L-carnitine to maximize experimental effect sizes.

Pharmacokinetic Modeling and Transporter Biology Studies

Acetyl-L-carnitine serves as a valuable probe substrate for investigating OCTN2 (SLC22A5) transporter function at the blood-brain barrier and other tissue interfaces. The compound's well-characterized Km value (31.3 ± 11.6 μM in RBEC1 cells) [1] enables quantitative assessment of transporter kinetics, inhibition studies, and evaluation of genetic variants affecting carnitine homeostasis. Its distinct pharmacokinetic profile—16-fold lower AUC and 1.7-fold shorter half-life than L-carnitine following equivalent molar exposure [2]—makes ALC a useful comparator compound for studies examining the relationship between molecular structure and systemic exposure. Researchers should note that ALC bioavailability is substantially lower than L-carnitine, with ΔAUC approximately 7.7-fold lower following oral supplementation [3], a factor critical for interpreting in vivo pharmacological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-L-Carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.